![molecular formula C13H12N2O4 B5518111 N-(2-furylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B5518111.png)
N-(2-furylmethyl)-3-methyl-4-nitrobenzamide
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Description
Synthesis Analysis
Synthesis of nitrobenzamide derivatives often involves nucleophilic aromatic substitution, amide bond formation, or condensation reactions. The process might vary based on the substituents on the benzamide ring or the nitro group's position. For instance, studies on similar compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, outline detailed synthetic routes involving NMR, IR, and X-ray diffraction for characterization (Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives can be determined using techniques like X-ray crystallography. These compounds often exhibit complex hydrogen bonding patterns and supramolecular structures influenced by substituents. For example, different isomers of N-(iodophenyl)nitrobenzamides form distinct three-dimensional framework structures, indicating the impact of molecular architecture on the crystal packing and overall structural properties (J. Wardell et al., 2006).
Chemical Reactions and Properties
Nitrobenzamide compounds participate in various chemical reactions, including nucleophilic substitution and reactions with nucleophiles leading to diverse substitution products. The presence of a nitro group and an amide functionality allows for modifications that can significantly alter the compound's chemical behavior and reactivity (H. Hassaneen et al., 1991).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBBDGTHJVCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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